

# Head-to-Head Comparison: Tirzepatide vs. Oxyntomodulin Analogues in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of the dual GIP/GLP-1 receptor agonist tirzepatide and the emerging class of dual GLP-1/glucagon receptor agonist oxyntomodulin (OXM) analogues.

In the rapidly evolving landscape of metabolic disease therapeutics, dual-agonist molecules have demonstrated significant promise beyond the efficacy of single-agonist agents. This guide provides a comprehensive comparison of tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, and the investigational class of oxyntomodulin (OXM) analogues, which act as dual GLP-1 and glucagon (GCG) receptor agonists. As no direct head-to-head clinical trials have been conducted, this comparison synthesizes available clinical and preclinical data to inform research and development efforts.

# **Mechanism of Action: A Tale of Two Dual Agonists**

Tirzepatide's "twincretin" effect stems from its activation of both GIP and GLP-1 receptors, which are key incretin hormones involved in glucose homeostasis.[1] This dual agonism leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, slowed gastric emptying, and central effects on appetite regulation, contributing to its potent antihyperglycemic and weight loss effects.[1]

Oxyntomodulin analogues, such as the clinical candidate DA-1726, mimic the endogenous gut hormone oxyntomodulin, which naturally activates both GLP-1 and glucagon receptors.[2][3]



The activation of the GLP-1 receptor shares the aforementioned benefits of tirzepatide. The novel aspect of OXM analogues is the additional engagement of the glucagon receptor, which is thought to increase energy expenditure and improve hepatic fat metabolism.[3][4]





Click to download full resolution via product page

Diagram 1: Signaling Pathways of Tirzepatide and OXM Analogues

# **Clinical Efficacy: A Comparative Overview**

Due to the absence of direct comparative trials, this section presents key efficacy data from the respective clinical trial programs. Tirzepatide's efficacy has been extensively evaluated in the SURPASS (Type 2 Diabetes) and SURMOUNT (Obesity) programs. Data for oxyntomodulin analogues is primarily from early-phase clinical trials, with DA-1726 being a prominent example.

## **Glycemic Control in Type 2 Diabetes**



Tirzepatide has demonstrated robust, dose-dependent reductions in HbA1c across the SURPASS program.[1]

Table 1: Glycemic Control with Tirzepatide in Type 2 Diabetes (SURPASS-1)

| Parameter                                                   | Tirzepatide 5<br>mg | Tirzepatide 10<br>mg | Tirzepatide 15<br>mg | Placebo |
|-------------------------------------------------------------|---------------------|----------------------|----------------------|---------|
| Baseline HbA1c<br>(%)                                       | 7.9                 | 7.9                  | 8.0                  | 8.0     |
| Mean Change in<br>HbA1c from<br>Baseline at 40<br>Weeks (%) | -1.87               | -1.89                | -2.07                | +0.04   |
| Participants Reaching HbA1c <7.0% (%)                       | 87                  | 92                   | 86                   | 20      |
| Participants<br>Reaching HbA1c<br><5.7% (%)                 | 31                  | 27                   | 40                   | 1       |

Data from the SURPASS-1 trial, which evaluated tirzepatide as monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise alone.[5]

Clinical data on glycemic control for oxyntomodulin analogues in patients with type 2 diabetes is still emerging. Preclinical studies and early phase trials suggest a potential for significant glucose-lowering effects.[4]

## **Weight Reduction in Obesity**

Both tirzepatide and oxyntomodulin analogues have shown significant potential for weight management.

Table 2: Weight Reduction with Tirzepatide in Obesity (SURMOUNT-1)



| Parameter                                                   | Tirzepatide 5<br>mg | Tirzepatide 10<br>mg | Tirzepatide 15<br>mg | Placebo |
|-------------------------------------------------------------|---------------------|----------------------|----------------------|---------|
| Baseline Body<br>Weight (kg)                                | 104.4               | 105.5                | 104.7                | 104.4   |
| Mean Percent<br>Change in Body<br>Weight at 72<br>Weeks (%) | -15.0               | -19.5                | -20.9                | -3.1    |
| Participants Achieving ≥5% Weight Loss (%)                  | 85                  | 89                   | 91                   | 35      |
| Participants Achieving ≥20% Weight Loss (%)                 | 30                  | 50                   | 57                   | 3       |

Data from the SURMOUNT-1 trial in participants with obesity or overweight without type 2 diabetes.[6]

Table 3: Early Weight Reduction Data for DA-1726 in Obesity (Phase 1)

| Parameter                                                | DA-1726 (32 mg, no titration) |  |
|----------------------------------------------------------|-------------------------------|--|
| Mean Body Weight Reduction at Day 26 (%)                 | -4.3                          |  |
| Maximum Body Weight Reduction from Baseline (%)          | up to -6.3                    |  |
| Mean Waist Circumference Reduction by Day 33 (inches)    | 1.6                           |  |
| Maximum Waist Circumference Reduction by Day 33 (inches) | up to 3.9                     |  |

Data from the multiple ascending dose part of the Phase 1 clinical trial of DA-1726 in participants with obesity.[7]



# Safety and Tolerability

The safety profiles of both tirzepatide and oxyntomodulin analogues are characterized by gastrointestinal side effects, which are common to the incretin class of therapies.

Table 4: Common Adverse Events

| Adverse Event                                   | Tirzepatide (SURMOUNT-1)   | DA-1726 (Phase 1 MAD) |
|-------------------------------------------------|----------------------------|-----------------------|
| Nausea                                          | 24.6% (5mg) - 33.3% (15mg) | 12.5%                 |
| Diarrhea                                        | 18.7% (5mg) - 23.0% (15mg) | Not specified         |
| Vomiting                                        | 8.3% (5mg) - 18.3% (15mg)  | Not specified         |
| Constipation                                    | 16.8% (5mg) - 11.7% (15mg) | Not specified         |
| Treatment Discontinuation due to Adverse Events | 4.3% (5mg) - 7.1% (15mg)   | 0%                    |

Tirzepatide data from the SURMOUNT-1 trial.[8] DA-1726 data from the multiple ascending dose part of the Phase 1 trial; GI adverse events were reported as mild and mostly resolved within 24 hours.[7]

# **Experimental Protocols: A Glimpse into Key Trials**

Understanding the methodologies of the clinical trials is crucial for interpreting the data. Below are summaries of the protocols for a key trial for each compound.

## **SURMOUNT-1** (Tirzepatide)

- Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management in adults with obesity or overweight without type 2 diabetes.[9]
- Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
- Participants: 2539 adults with a BMI of ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related complication (excluding diabetes).[6]



- Intervention: Subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo once weekly for 72 weeks. Dose escalation occurred over 20 weeks.[6]
- Primary Endpoints: Mean percent change in body weight from baseline and the percentage of participants achieving ≥5% weight reduction at 72 weeks.[9]

#### DA-1726 Phase 1 Trial

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of DA-1726 in obese, otherwise healthy subjects.[11]
- Design: Randomized, placebo-controlled, double-blind, sequential parallel group study.[12]
- Participants: Obese but otherwise healthy adults with a BMI between 30 and 45 kg/m <sup>2</sup>.[13]
- Intervention: The multiple ascending dose part involved four weekly administrations of DA-1726 or placebo.[14]
- Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events.[11]
- Exploratory Endpoints: Effects on metabolic parameters, cardiac parameters, fasting lipid levels, body weight, waist circumference, and BMI.[11]







Click to download full resolution via product page

**Diagram 2: Representative Clinical Trial Workflows** 

## **Conclusion and Future Directions**

Tirzepatide has established a new benchmark for efficacy in the treatment of type 2 diabetes and obesity, with substantial and sustained improvements in glycemic control and weight loss



demonstrated in its extensive Phase 3 program. The dual GIP/GLP-1 receptor agonism appears to be a highly effective mechanism for addressing multiple facets of metabolic dysregulation.

Oxyntomodulin analogues represent a promising next wave of metabolic therapies. By incorporating glucagon receptor agonism, they aim to not only suppress appetite and improve glycemic control but also to increase energy expenditure, a mechanism that could potentially lead to even greater weight loss and improvements in hepatic steatosis. The early clinical data for DA-1726 is encouraging, suggesting good tolerability and clinically meaningful weight reduction even in short-term studies.

For researchers and drug development professionals, the key takeaway is the validation of multi-agonist approaches for metabolic diseases. Future head-to-head trials will be essential to directly compare the efficacy and safety of these different dual-agonist strategies. Furthermore, long-term cardiovascular outcome trials will be critical to fully elucidate the therapeutic potential of both tirzepatide and the emerging class of oxyntomodulin analogues. The distinct yet complementary mechanisms of these two classes of drugs may also open avenues for future combination therapies to achieve even greater metabolic benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of oxyntomodulin-based glucagon-like peptide-1/glucagon co-agonist analogs in diabetes and obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NeuroBo Pharmaceuticals Submits IND Application to the FDA for a Phase 1 Clinical Trial of DA-1726 for the Treatment of Obesity [prnewswire.com]
- 4. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice -PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirzepatide Once Weekly for the Treatment of Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MetaVia Announces Positive Top-Line Data From the 4-Week Phase 1 MAD Trial of DA-1726, a Novel 3:1 Ratio GLP-1 Glucagon Dual Receptor Agonist to Treat Obesity, Showing Compelling Weight Loss and Safety Effects With Potential Best-In-Class Glucose Control (GLP-1R), Waist Reduction (GCGR), and Tolerability [prnewswire.com]
- 8. patientcareonline.com [patientcareonline.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 11. First Patient Dosed in DA-1726 Phase 1 Trial for Obesity Treatment [synapse.patsnap.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. MetaVia Doses First Patient in the 48 mg MAD Cohort of Its Phase 1 Clinical Trial Evaluating DA-1726 for the Treatment of Obesity to Further Explore Maximum Tolerated Dose [prnewswire.com]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Tirzepatide vs.
   Oxyntomodulin Analogues in Metabolic Disease]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15571457#head-to-head-studies-of-oxm-7-and-tirzepatide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com